molecular formula C15H16BrN3O2 B3702160 3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide

Cat. No.: B3702160
M. Wt: 350.21 g/mol
InChI Key: JGTLZBCWCFOCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a dimethylpyrimidinyl group, and an ethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide typically involves the following steps:

    Formation of the Pyrimidinyl Group: The 4,6-dimethylpyrimidin-2-yl group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the brominated benzene compound.

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate compound with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the compound with altered functional groups.

    Reduction: Reduced forms with different oxidation states.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is studied for its properties in the development of novel materials, including polymers and organic semiconductors.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide
  • 3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzamide
  • 3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxybenzamide

Uniqueness

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c1-4-21-13-6-5-11(8-12(13)16)14(20)19-15-17-9(2)7-10(3)18-15/h5-8H,4H2,1-3H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTLZBCWCFOCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide
Reactant of Route 3
Reactant of Route 3
3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide
Reactant of Route 4
Reactant of Route 4
3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide
Reactant of Route 5
Reactant of Route 5
3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide
Reactant of Route 6
Reactant of Route 6
3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.